molecular formula C9H8Cl2O2 B124803 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone CAS No. 145818-23-1

2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone

Cat. No. B124803
M. Wt: 219.06 g/mol
InChI Key: ICRCTXBCYNIDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide.

Mechanism Of Action

Diclofenac works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone reduces pain and inflammation. It also has antioxidant properties and can scavenge free radicals, which can contribute to the development of inflammation.

Biochemical And Physiological Effects

Diclofenac has been shown to have a number of biochemical and physiological effects. It can reduce pain and inflammation, lower fever, and inhibit platelet aggregation. It can also induce apoptosis in cancer cells and has been shown to have anti-tumor effects in animal models. Diclofenac has been shown to have a low risk of gastrointestinal and cardiovascular side effects compared to other NSAIDs.

Advantages And Limitations For Lab Experiments

Diclofenac has a number of advantages for use in lab experiments. It is readily available and easy to use. It has a well-established mechanism of action and has been extensively studied in animal models and humans. However, there are also limitations to its use. Diclofenac can have variable effects depending on the dose and duration of treatment. It can also have off-target effects that may complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. One area of interest is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area of interest is the study of its effects on different cell types and in different disease models. Finally, there is a need for further research into the long-term effects of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone on human health.

Synthesis Methods

The synthesis of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone involves the reaction of 2,3-dichloroaniline with 2-hydroxy-3-methylbenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. This synthesis method has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is a selective inhibitor of COX-2, which is primarily responsible for inflammation and pain. It has also been shown to have antioxidant properties and can scavenge free radicals.

properties

CAS RN

145818-23-1

Product Name

2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,2-dichloro-1-(2-hydroxy-3-methylphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6(7(5)12)8(13)9(10)11/h2-4,9,12H,1H3

InChI Key

ICRCTXBCYNIDTM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O

synonyms

Ethanone, 2,2-dichloro-1-(2-hydroxy-3-methylphenyl)- (9CI)

Origin of Product

United States

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